1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and an amino group attached to a hydroxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through a halogenation reaction, where the pyrrole derivative is treated with a chlorinating agent such as thionyl chloride.
Amino Group Addition: The amino group attached to the hydroxy-methylphenyl moiety can be introduced through a nucleophilic substitution reaction, where the appropriate amine reacts with the chlorinated pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-chloro-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione: Similar structure but lacks the methyl group on the phenyl ring.
1-benzyl-3-chloro-4-[(2-hydroxy-4-methylphenyl)amino]-1H-pyrrole-2,5-dione: Similar structure with the methyl group in a different position on the phenyl ring.
1-benzyl-3-chloro-4-[(2-hydroxy-5-ethylphenyl)amino]-1H-pyrrole-2,5-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and its interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
Molecular Formula |
C18H15ClN2O3 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-benzyl-3-chloro-4-(2-hydroxy-5-methylanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-7-8-14(22)13(9-11)20-16-15(19)17(23)21(18(16)24)10-12-5-3-2-4-6-12/h2-9,20,22H,10H2,1H3 |
InChI Key |
PJRBIUKCMMJUOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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